Chemical structure and properties of 4-amino-N-[2-(pyrrolidin-1-yl)ethyl]benzamide
Chemical structure and properties of 4-amino-N-[2-(pyrrolidin-1-yl)ethyl]benzamide
This technical guide details the chemical structure, synthesis, and pharmacological properties of 4-amino-N-[2-(pyrrolidin-1-yl)ethyl]benzamide .
This molecule is the pyrrolidine analog of Procainamide , a Class Ia antiarrhythmic agent.[1][2] By replacing the diethylamine moiety of procainamide with a pyrrolidine ring, researchers alter the steric bulk and conformational flexibility of the basic side chain, influencing both sodium channel binding kinetics and metabolic stability.[1][2]
[1][2]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
This compound represents a "conformational restriction" strategy in medicinal chemistry, where the flexible diethyl chains of procainamide are "tied back" into a five-membered pyrrolidine ring.[1][2]
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 4-amino-N-[2-(pyrrolidin-1-yl)ethyl]benzamide |
| Common Designation | Procainamide Pyrrolidine Analog |
| Molecular Formula | C₁₃H₁₉N₃O |
| Molecular Weight | 233.31 g/mol |
| SMILES | NC1=CC=C(C=C1)C(=O)NCCN2CCCC2 |
| Core Scaffold | p-Aminobenzamide linked to an N-alkylated pyrrolidine |
Physicochemical Properties (Calculated)
| Parameter | Value | Interpretation |
| LogP (Octanol/Water) | ~0.6 – 0.9 | Slightly more lipophilic than procainamide (LogP ~0.[1][2]88) due to the cyclic hydrocarbon.[1][2] |
| pKa (Basic Nitrogen) | ~9.4 | The pyrrolidine nitrogen is highly basic, protonated at physiological pH. |
| pKa (Aniline) | ~2.4 | The aromatic amine is neutral at physiological pH.[1][2] |
| H-Bond Donors | 2 | Amide NH and Aniline NH₂.[1][2] |
| H-Bond Acceptors | 2 | Carbonyl oxygen and tertiary amine.[1][2][3] |
| TPSA | ~58 Ų | Good membrane permeability (blood-brain barrier penetration possible but limited by pKa).[1][2] |
Synthetic Methodology (High-Yield Protocol)
The synthesis follows a robust Nucleophilic Acyl Substitution pathway, prioritizing the stability of the pyrrolidine ring.[1][2] This protocol avoids the use of aniline protection groups by exploiting the reactivity difference between the nitro group and the final amine.[1][2]
Reaction Scheme
-
Coupling: 4-Nitrobenzoyl chloride reacts with 2-(pyrrolidin-1-yl)ethanamine.[1][2]
-
Reduction: Catalytic hydrogenation converts the nitro group to the primary aniline.[1][2]
Detailed Experimental Protocol
Step 1: Formation of 4-nitro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide
-
Reagents: 4-Nitrobenzoyl chloride (1.0 eq), 2-(pyrrolidin-1-yl)ethanamine (1.1 eq), Triethylamine (TEA, 2.0 eq), Dichloromethane (DCM, anhydrous).[1][2]
-
Procedure:
-
Dissolve 2-(pyrrolidin-1-yl)ethanamine in dry DCM at 0°C under nitrogen atmosphere.
-
Add TEA to scavenge HCl generated during the reaction.[1][2]
-
Dropwise add a solution of 4-nitrobenzoyl chloride in DCM over 30 minutes. Critical: Maintain temperature <5°C to prevent side reactions.
-
Allow to warm to room temperature (RT) and stir for 4 hours.
-
Workup: Wash with saturated NaHCO₃ (removes acid), then brine. Dry organic layer over MgSO₄ and concentrate in vacuo.
-
Yield: Expect >85% as a pale yellow solid.
-
Step 2: Reduction to Target Amine [1][2]
-
Reagents: Nitro-intermediate (from Step 1), 10% Pd/C catalyst (10 wt%), Ethanol (solvent), Hydrogen gas (balloon pressure).[2]
-
Procedure:
-
Purge system with H₂ gas and stir vigorously at RT for 6–12 hours.
-
Validation: Monitor by TLC (Stationary phase: Silica; Mobile phase: 10% MeOH in DCM). The starting material (UV active, yellow) will disappear, replaced by a lower Rf spot (UV active, fluorescent blue).[1]
-
Purification: Filter through a Celite pad to remove Pd/C. Concentrate filtrate.[1][2] Recrystallize from Isopropanol/Hexane if necessary.
Synthesis Workflow Visualization
Figure 1: Two-step synthetic pathway from commercially available precursors to the target benzamide.[1][2]
Pharmacological & Structural Analysis[1][2][10]
Mechanism of Action (Class Ia Antiarrhythmic)
Like its parent compound procainamide, this molecule acts primarily as a Voltage-Gated Sodium Channel (Nav1.[1][2]5) Blocker .
-
Binding Site: It binds to the inner pore of the sodium channel in the open or inactivated state.[1][2]
-
The Pyrrolidine Effect: The pyrrolidine ring reduces the conformational degrees of freedom compared to the diethylamine of procainamide.[1][2]
-
Hypothesis: This rigidity often leads to a slower dissociation rate (K_off) from the channel, potentially increasing the use-dependent block.[1][2]
-
Lipophilicity:[1][2] The cyclic structure slightly increases lipophilicity, potentially enhancing tissue distribution and CNS penetration compared to procainamide.[1][2]
-
Metabolic Stability vs. Procainamide
One of the clinical limitations of procainamide is the formation of N-acetylprocainamide (NAPA) (active metabolite) and susceptibility to oxidative dealkylation.[1][2]
| Metabolic Pathway | Procainamide (Diethyl) | Pyrrolidine Analog |
| N-Acetylation | Rapid (on the aniline NH₂).[1][2] Forms NAPA. | Identical. The aniline group is unchanged, so it will still form the N-acetyl metabolite.[1][2] |
| Oxidative Dealkylation | High Risk. Loss of ethyl groups via CYP450.[1][2] | Resistant. The ring structure prevents simple dealkylation.[1][2] Metabolism shifts to alpha-carbon oxidation (lactam formation).[1][2] |
Structure-Activity Relationship (SAR) Diagram
Figure 2: Structure-Activity Relationship (SAR) highlighting the functional roles of the molecule's three distinct regions.[1][2]
Experimental Validation Protocols
Analytical Verification (Self-Validating)
To ensure the synthesized compound is the correct target, the following analytical signatures must be observed:
-
1H NMR (DMSO-d6, 400 MHz):
-
Mass Spectrometry (ESI+):
Biological Assay: Sodium Channel Blockade (Patch Clamp)
Objective: Determine IC50 for Nav1.5 inhibition.[1][2]
-
Cell Line: HEK293 cells stably expressing human Nav1.5.
-
Protocol: Whole-cell patch clamp configuration.
-
Stimulation: Depolarize from -120 mV to -20 mV for 20ms at 1 Hz.
-
Application: Perfuse compound (0.1 - 100
M) and measure reduction in peak sodium current. -
Data Analysis: Fit concentration-response curve to the Hill equation.
References
-
PubChem Compound Summary. Benzamide, 4-amino-N-[2-(diethylamino)ethyl]- (Procainamide - Parent Structure Comparison).[1][2] National Center for Biotechnology Information.[1][2] Link
-
DrugBank Online. Procainamide: Pharmacology and Metabolism.[1][2] (Source for Class Ia mechanism and NAPA metabolic pathway).[1][2] Link[2]
-
Guide to Pharmacology. Voltage-gated sodium channels (Nav1.5) and Class I Antiarrhythmics.[1][2] IUPHAR/BPS.[1][2][4] Link[2]
-
ChemScene. 4-(Aminomethyl)-N-[2-(pyrrolidin-1-yl)ethyl]benzamide (Structural Analog Reference). (Used for synthetic feasibility comparison).[1][2] Link
-
Sigma-Aldrich. 4-Amino-N-(2-diethylaminoethyl)benzamide hydrochloride (Procainamide HCl) Product Sheet.Link[2]
Sources
- 1. Benzamide, p-amino-N-(2-(diethylamino)ethyl)-, hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. BindingDB BDBM39344 4-amino-N-[2-(diethylamino)ethyl]benzamide;hydrochloride::4-azanyl-N-[2-(diethylamino)ethyl]benzamide;hydrochloride::MLS000069436::PROCAINAMIDE::PROCAINAMIDE HYDROCHLORIDE::SMR000059079::cid_66068 [w.bindingdb.org]
- 3. CC(C)(C)OC(=O)NC(Cc1ccc(cc1)C(F)F)C(O)=O | C15H19F2NO4 | CID 103841364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chemical structure search | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
